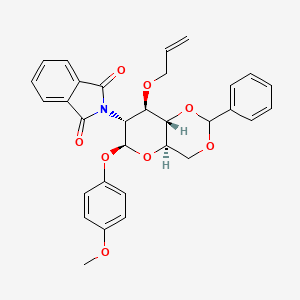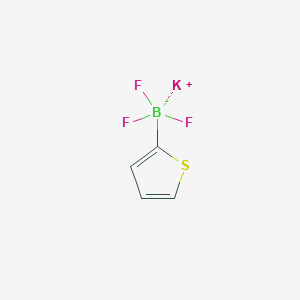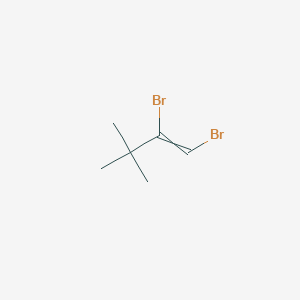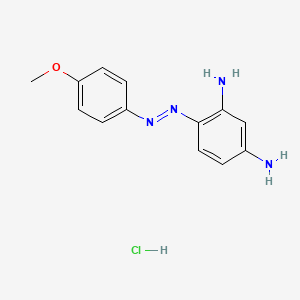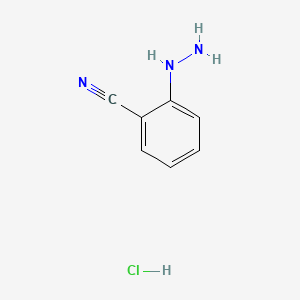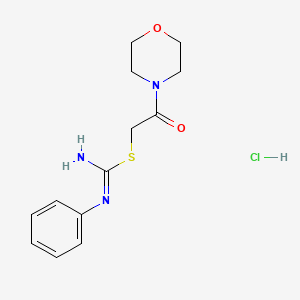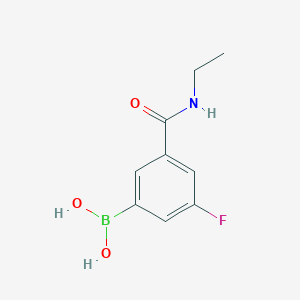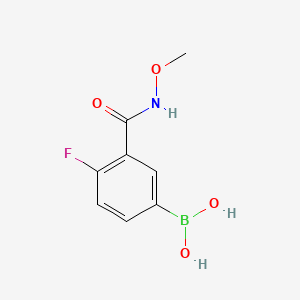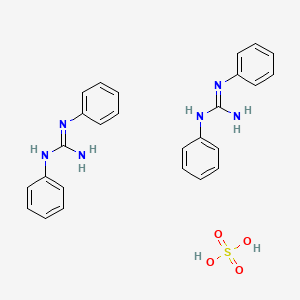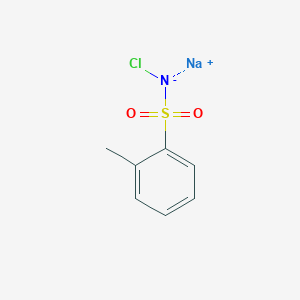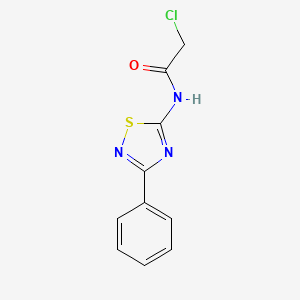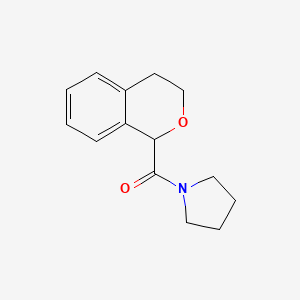
1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)pyrrolidine
Übersicht
Beschreibung
“1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)pyrrolidine” is a chemical compound with the CAS Number: 896938-09-3 . It has a molecular weight of 231.29 and its IUPAC name is 1-(3,4-dihydro-1H-2-benzopyran-1-ylcarbonyl)pyrrolidine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17NO2/c16-14(15-8-3-4-9-15)13-12-6-2-1-5-11(12)7-10-17-13/h1-2,5-6,13H,3-4,7-10H2 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, the density, boiling point, and melting point are not available .Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Heterocyclic Compounds
- Summary of the Application: The compound is used in the synthesis of 4-substituted 3,4-dihydro-1H-2,1,3-benzothiadiazine 2,2-dioxides . These compounds are of special interest due to their biological properties .
- Methods of Application: The usual procedure for the preparation of these compounds involves sulfamoylation of ortho-substituted amino derivatives, followed by ring closure . This technique produces various derivatives from different starting materials .
- Results or Outcomes: The synthesized compounds have shown various biological properties, including muscle relaxation, antihypertensive and vasodilating properties, as well as sedative effects .
Application 2: Development of Fungicides
- Summary of the Application: The compound is used in the design and synthesis of novel 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins, which are potent fungicide candidates .
- Methods of Application: A series of novel 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins was designed, synthesized, and tested against various phytopathogenic fungi .
- Results or Outcomes: Some of the synthesized compounds exhibited substantial and broad-spectrum antifungal activities against the tested phytopathogenic fungi . For instance, compound 7b showed significant antifungal activity against Erysiphe graminis, Puccinia sorghi Schw., Colletotrichum lagenarium, and Pseudoperonospora cubensis .
Application 3: Synthesis of Dihydropyrimidinones
- Summary of the Application: The compound is used in the synthesis of substituted 3,4-Dihydropyrimidin-2- (1H)-ones (DHPMs), which are of interest due to their biological properties .
- Methods of Application: The synthesis involves a “one-pot, three-component” Biginelli reaction catalyzed by Hf (OTf)4 under solvent-free conditions . This method produces various derivatives from different starting materials .
- Results or Outcomes: The synthesized DHPMs have shown a broad spectrum of pharmacological applications, including antiviral, antibacterial, antitumor, anti-inflammatory, antihypertensive, and anti-epileptic agents .
Application 4: Antileishmanial Agents
- Summary of the Application: The compound is used in the synthesis of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, which are potential antileishmanial agents .
- Methods of Application: A series of these derivatives were synthesized using a post-Ugi modification strategy and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
- Results or Outcomes: Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity . In vivo evaluation demonstrated significant inhibition in liver and spleen parasite burden in infected Balb/c mice .
Application 5: Synthesis of Dihydropyrimidinones
- Summary of the Application: The compound is used in the synthesis of 2-oxo/thio DHPMs .
- Methods of Application: The synthesis involves a “one-pot, three-component” Biginelli reaction catalyzed by Hf (OTf)4 under solvent-free conditions . This method produces various derivatives from different starting materials .
- Results or Outcomes: The synthesized DHPMs have shown a broad spectrum of pharmacological applications .
Application 6: Synthesis of 1,2,3,4-Tetrahydroquinolines
- Summary of the Application: The compound is used in the synthesis of 1,2,3,4-Tetrahydroquinolines .
- Methods of Application: The synthesis involves a reaction catalyzed by 5% Pt/C (4 atm H2), which reduces the double bond migration and aromatization pathways .
- Results or Outcomes: The formation of tetrahydroquinoline dominated with the cis isomer favored by ≥13:1 over the trans .
Safety And Hazards
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isochromen-1-yl(pyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(15-8-3-4-9-15)13-12-6-2-1-5-11(12)7-10-17-13/h1-2,5-6,13H,3-4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECQQKZGBMJNNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2C3=CC=CC=C3CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




